

Application Notes and Protocols for UAMC-00039 Dihydrochloride

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Compound of Interest		
Compound Name:	UAMC00039 dihydrochloride	
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Introduction

UAMC-00039 dihydrochloride is a potent, reversible, and selective inhibitor of Dipeptidyl Peptidase II (DPPII), a serine protease involved in the cleavage of N-terminal dipeptides from polypeptides with a penultimate proline or alanine residue.[1] This document provides detailed experimental protocols for the in vitro and in vivo application of UAMC-00039 dihydrochloride, along with relevant data and visualizations to guide researchers in its use.

Physicochemical and Inhibitory Properties

UAMC-00039 dihydrochloride is a white to off-white solid with a molecular weight of 382.76 g/mol .[1] It is soluble in water and DMSO. The compound exhibits high potency and selectivity for DPPII.

Enzyme Target	IC50
Dipeptidyl Peptidase II (DPPII)	0.48 ± 0.04 nM[1]
Dipeptidyl Peptidase IV (DPPIV)	165 ± 9 μM[1]
Dipeptidyl Peptidase 8 (DPP8)	142 μΜ
Dipeptidyl Peptidase 9 (DPP9)	78.6 μM



In Vitro Experimental Protocol: Inhibition of DPPII in U937 Human Myeloid Leukemia Cells

This protocol details the treatment of U937 cells with UAMC-00039 to assess its intracellular DPPII inhibitory activity.

Materials:

- UAMC-00039 dihydrochloride
- U937 human myeloid leukemia cell line
- RPMI-1640 cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate Buffered Saline (PBS)
- Cell Lysis Buffer (100 mM HEPES pH 7.4, 10 mM EDTA, 70 μg/mL aprotinin, 1% octylglucoside)[1]
- DPPII Assay Buffer (0.05 M cacodylic acid/NaOH buffer, pH 5.5)[2]
- DPPII Substrate: Lys-Ala-p-nitroanilide (Lys-Ala-pNA)[2]
- 96-well microplate
- Microplate reader

Protocol:

- Cell Culture:
 - Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.



• Maintain cells in suspension culture and subculture every 2-3 days to maintain a cell density between 1×10^5 and 1×10^6 cells/mL.

UAMC-00039 Treatment:

- Prepare a stock solution of UAMC-00039 dihydrochloride in sterile water or DMSO.
- Seed U937 cells in a 6-well plate at a density of 5 x 10^5 cells/well.
- Treat the cells with varying concentrations of UAMC-00039 (e.g., 0.01 nM to 1 μM) for 15 minutes at 37°C.[1] A concentration of 1 μM has been shown to inhibit over 90% of DPPII activity.[1] Include a vehicle-treated control group.

Cell Lysis:

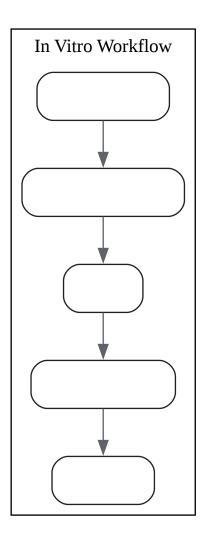
- Following treatment, centrifuge the cells and wash once with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
- Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant (cell lysate) for the DPPII activity assay.

DPPII Activity Assay:

- Prepare a 1 mM solution of Lys-Ala-pNA in the DPPII Assay Buffer.
- In a 96-well microplate, add 10 μL of cell lysate to each well.
- $\circ~$ Initiate the enzymatic reaction by adding 190 μL of the 1 mM Lys-Ala-pNA solution to each well.
- Incubate the plate at 37°C for 10-30 minutes.
- Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by DPPII activity.



- Data Analysis:
 - Calculate the percentage of DPPII inhibition for each concentration of UAMC-00039 compared to the vehicle-treated control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.



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Caption: Workflow for in vitro DPPII inhibition assay.

In Vivo Experimental Protocol: Oral Administration in Rats



This protocol describes the oral administration of UAMC-00039 to rats to evaluate its in vivo efficacy.

Materials:

- UAMC-00039 dihydrochloride
- Sprague-Dawley rats (male, 8-10 weeks old)
- Vehicle: 2% Tween 80 in sterile water[1]
- Oral gavage needles (18-20 gauge)
- Homogenization buffer (e.g., PBS with protease inhibitors)
- Tissue homogenizer
- DPPII Assay reagents (as described in the in vitro protocol)

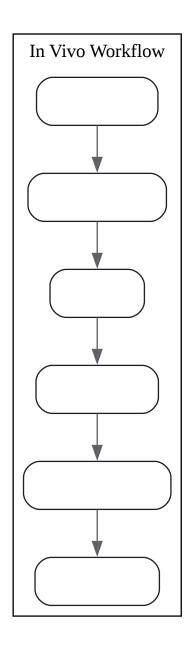
Protocol:

- Animal Acclimatization and Housing:
 - House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
 - Allow for an acclimatization period of at least one week before the experiment.
- Formulation Preparation:
 - Prepare a suspension of UAMC-00039 in 2% Tween 80 in sterile water to achieve a final concentration for a 2 mg/kg dose.[1] For example, for a 200g rat receiving a 1 mL gavage volume, the concentration would be 0.4 mg/mL.
 - Vortex the suspension thoroughly before each administration.
- Oral Administration:
 - Administer UAMC-00039 or vehicle to rats via oral gavage.



- The dosing volume should be appropriate for the size of the animal, typically 5-10 mL/kg.
- Tissue Collection and Preparation:
 - At a predetermined time point post-administration (e.g., 1, 4, or 24 hours), euthanize the rats.
 - Perfuse the animals with ice-cold PBS to remove blood from the tissues.
 - Dissect target organs (e.g., liver, kidney, spleen) and wash with ice-cold PBS.
 - Homogenize the tissues in ice-cold homogenization buffer.
 - Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant for the ex vivo DPPII activity assay.
- Ex Vivo DPPII Activity Assay:
 - Perform the DPPII activity assay on the tissue lysates as described in the in vitro protocol.
 - Determine the protein concentration of each tissue lysate to normalize the DPPII activity.
- Data Analysis:
 - Compare the DPPII activity in the tissues of UAMC-00039-treated rats to that of the vehicle-treated control group.
 - Calculate the percentage of DPPII inhibition in each tissue.





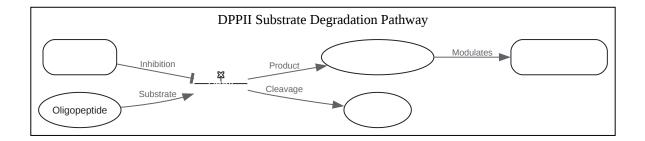
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Caption: Workflow for in vivo evaluation of UAMC-00039.

DPPII Signaling and Mechanism of Action

DPPII is a lysosomal enzyme that plays a role in the degradation of oligopeptides containing N-terminal proline or alanine residues. Its precise signaling pathways are still under investigation, but it is thought to be involved in processes such as protein turnover, cell differentiation, and apoptosis.[3] UAMC-00039, as a potent inhibitor, can be utilized as a chemical probe to further elucidate the physiological and pathological roles of DPPII.





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Caption: DPPII's role in peptide degradation and its inhibition.

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